Cas no 2229280-34-4 (2-1-(aminooxy)propan-2-ylbenzene-1,3,5-triol)
2-1-(aminooxy)propan-2-ylbenzene-1,3,5-triol Chemical and Physical Properties
Names and Identifiers
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- 2-1-(aminooxy)propan-2-ylbenzene-1,3,5-triol
- EN300-1735919
- 2-[1-(aminooxy)propan-2-yl]benzene-1,3,5-triol
- 2229280-34-4
-
- Inchi: 1S/C9H13NO4/c1-5(4-14-10)9-7(12)2-6(11)3-8(9)13/h2-3,5,11-13H,4,10H2,1H3
- InChI Key: UGJHBDDNMXNNFN-UHFFFAOYSA-N
- SMILES: O(CC(C)C1C(=CC(=CC=1O)O)O)N
Computed Properties
- Exact Mass: 199.08445790g/mol
- Monoisotopic Mass: 199.08445790g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 95.9Ų
2-1-(aminooxy)propan-2-ylbenzene-1,3,5-triol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1735919-0.05g |
2-[1-(aminooxy)propan-2-yl]benzene-1,3,5-triol |
2229280-34-4 | 0.05g |
$1129.0 | 2023-09-20 | ||
| Enamine | EN300-1735919-0.1g |
2-[1-(aminooxy)propan-2-yl]benzene-1,3,5-triol |
2229280-34-4 | 0.1g |
$1183.0 | 2023-09-20 | ||
| Enamine | EN300-1735919-0.25g |
2-[1-(aminooxy)propan-2-yl]benzene-1,3,5-triol |
2229280-34-4 | 0.25g |
$1235.0 | 2023-09-20 | ||
| Enamine | EN300-1735919-0.5g |
2-[1-(aminooxy)propan-2-yl]benzene-1,3,5-triol |
2229280-34-4 | 0.5g |
$1289.0 | 2023-09-20 | ||
| Enamine | EN300-1735919-1.0g |
2-[1-(aminooxy)propan-2-yl]benzene-1,3,5-triol |
2229280-34-4 | 1g |
$1343.0 | 2023-05-26 | ||
| Enamine | EN300-1735919-2.5g |
2-[1-(aminooxy)propan-2-yl]benzene-1,3,5-triol |
2229280-34-4 | 2.5g |
$2631.0 | 2023-09-20 | ||
| Enamine | EN300-1735919-5.0g |
2-[1-(aminooxy)propan-2-yl]benzene-1,3,5-triol |
2229280-34-4 | 5g |
$3894.0 | 2023-05-26 | ||
| Enamine | EN300-1735919-10.0g |
2-[1-(aminooxy)propan-2-yl]benzene-1,3,5-triol |
2229280-34-4 | 10g |
$5774.0 | 2023-05-26 | ||
| Enamine | EN300-1735919-1g |
2-[1-(aminooxy)propan-2-yl]benzene-1,3,5-triol |
2229280-34-4 | 1g |
$1343.0 | 2023-09-20 | ||
| Enamine | EN300-1735919-5g |
2-[1-(aminooxy)propan-2-yl]benzene-1,3,5-triol |
2229280-34-4 | 5g |
$3894.0 | 2023-09-20 |
2-1-(aminooxy)propan-2-ylbenzene-1,3,5-triol Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on 2-1-(aminooxy)propan-2-ylbenzene-1,3,5-triol
Comprehensive Overview of 2-1-(aminooxy)propan-2-ylbenzene-1,3,5-triol (CAS No. 2229280-34-4)
2-1-(aminooxy)propan-2-ylbenzene-1,3,5-triol, identified by its CAS No. 2229280-34-4, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound features a unique molecular structure combining a benzene ring with hydroxyl groups and an aminooxy functional group, making it a versatile intermediate in synthetic chemistry. Researchers are particularly interested in its potential applications in drug development, owing to its ability to act as a building block for more complex molecules.
The growing interest in 2-1-(aminooxy)propan-2-ylbenzene-1,3,5-triol aligns with current trends in precision medicine and targeted therapies. As the scientific community explores novel compounds for treating chronic diseases, this molecule stands out due to its structural adaptability and potential bioactivity. Online searches for "aminooxy derivatives in drug discovery" or "benzene-triol applications" reflect the compound's relevance in modern research. Its CAS No. 2229280-34-4 is frequently queried in academic databases, underscoring its importance in specialized chemical studies.
From a synthetic perspective, 2-1-(aminooxy)propan-2-ylbenzene-1,3,5-triol offers intriguing possibilities for creating customized molecular frameworks. Its hydroxyl groups enable selective modifications, while the aminooxy moiety provides a reactive site for conjugation. This dual functionality makes it valuable for designing probes or ligands in biochemical assays. Recent publications have highlighted its role in developing fluorescence-based sensors, a hot topic in diagnostic technology. Users searching for "triol-based fluorescent markers" or "aminooxy conjugation techniques" will find this compound particularly relevant.
Stability and solubility are critical factors for researchers working with CAS No. 2229280-34-4. The compound exhibits moderate water solubility, which can be enhanced through derivatization—a feature often explored in formulation studies. Discussions in online forums frequently address "improving solubility of benzene-triol compounds," indicating practical challenges in its application. Proper handling and storage conditions are essential to maintain its integrity, as with many specialized organic intermediates.
The environmental and safety profile of 2-1-(aminooxy)propan-2-ylbenzene-1,3,5-triol is another area of interest. While not classified as hazardous under standard regulations, its biodegradation pathways and ecotoxicological effects remain subjects of ongoing investigation. Queries such as "green chemistry approaches for aminooxy compounds" reflect the industry's shift toward sustainable practices. Researchers are evaluating greener synthetic routes to produce this compound with reduced waste and energy consumption.
In analytical chemistry, CAS No. 2229280-34-4 poses interesting challenges due to its polar functional groups. Advanced techniques like HPLC-MS and NMR are typically employed for characterization. The rise of AI-assisted molecular analysis has led to increased searches for "spectral data interpretation for benzene-triol derivatives," highlighting the need for robust analytical protocols. Collaborative platforms now share spectral libraries to accelerate research involving this compound.
Looking ahead, the demand for 2-1-(aminooxy)propan-2-ylbenzene-1,3,5-triol is expected to grow alongside advancements in personalized medicine. Its role in synthesizing targeted drug conjugates or enzyme inhibitors positions it as a key player in next-generation therapeutics. As innovation continues, this compound will likely remain a focal point for researchers exploring "multifunctional organic intermediates" and "bioactive scaffold design."
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